molecular formula C12H7ClF4N2 B1423945 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1219976-66-5

3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1423945
CAS No.: 1219976-66-5
M. Wt: 290.64 g/mol
InChI Key: MMKKAQKSFFEKJQ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of chloro, fluorophenyl, and trifluoromethyl groups attached to a pyridinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chloro group is introduced to the pyridine ring, followed by the addition of the fluorophenyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out in a continuous or batch process. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-fluorophenyl)-4-methoxybenzamide
  • 3-Chloro-N-(2-fluorophenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF4N2/c13-10-5-7(12(15,16)17)6-18-11(10)19-9-3-1-8(14)2-4-9/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKKAQKSFFEKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179139
Record name 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-66-5
Record name 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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